molecular formula C9H6ClFN4 B1454015 5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine CAS No. 1094231-67-0

5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine

Cat. No. B1454015
CAS RN: 1094231-67-0
M. Wt: 224.62 g/mol
InChI Key: CARLIIWOEPGMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine” is a chemical compound likely used in research or industry . It contains a triazin-3-amine group, which is a common moiety in various chemical compounds .


Synthesis Analysis

While specific synthesis methods for “5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine” were not found, related compounds such as gefitinib have been synthesized using a three-step process . This process involves the synthesis, isolation, and characterization of novel intermediates, which are then used in the alkylation step for the synthesis of the final compound .

Scientific Research Applications

Hemolytic Activity

The compound has been studied for its potential in hemolytic activity, which refers to the ability to cause lysis (breaking down) of red blood cells. This property is significant in the development of treatments for diseases where the destruction of abnormal red blood cells is necessary .

Biofilm Inhibition

Biofilms are structures of microorganisms adhering to each other on a surface, often leading to persistent infections. The compound has shown promising results in inhibiting the formation of biofilms, which is crucial in preventing hospital-acquired infections and in the design of antibacterial coatings .

Anti-thrombolytic Activity

Thrombolytic therapy involves breaking down clots in blood vessels to prevent conditions like strokes. The compound’s anti-thrombolytic activity suggests it could be used to develop new medications that prevent the formation of dangerous blood clots .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in the production of melanin, the pigment responsible for skin color. Inhibitors of tyrosinase have applications in treating pigmentation disorders and are also used in the cosmetic industry to develop skin-lightening products. The compound has shown potential as a tyrosinase inhibitor, which could lead to new treatments for skin conditions and cosmetic applications .

Pharmaceutical Applications

Due to its biological activities, the compound could be incorporated into pharmaceutical drugs aimed at treating various conditions related to the activities mentioned above, such as anemia, thrombosis, and bacterial infections .

Molecular Modelling

The compound’s structure allows it to interact with various biological targets, making it valuable in molecular modelling studies. These studies help in understanding the interaction between drugs and their targets, which is crucial in drug design .

Synthetic Chemistry

In synthetic chemistry, the compound can be used as a building block to create a wide range of derivatives. These derivatives can then be screened for various biological activities, expanding the potential applications in medicinal chemistry .

Cosmetic Industry

As a tyrosinase inhibitor, the compound could be used in the formulation of cosmetic products aimed at reducing skin pigmentation, such as age spots and melasma. This application leverages the compound’s ability to affect melanin production .

properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN4/c10-6-3-5(1-2-7(6)11)8-4-13-15-9(12)14-8/h1-4H,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARLIIWOEPGMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=NC(=N2)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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